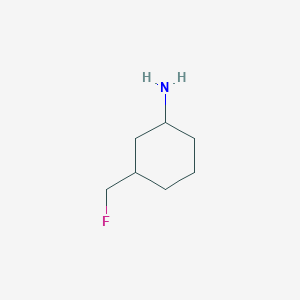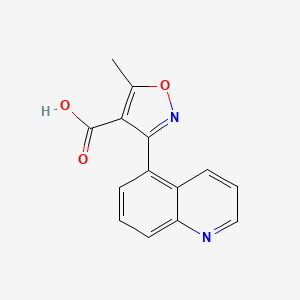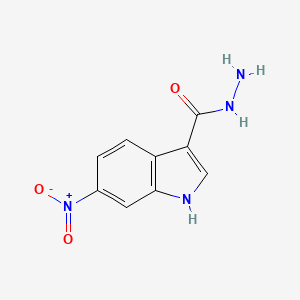![molecular formula C23H31N3O7 B13687772 (5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)
(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid is a synthetic organic compound that belongs to the class of diazocines This compound is characterized by its complex bicyclic structure, which includes a pyrrolo[1,2-a][1,5]diazocine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyrrolo[1,2-a][1,5]diazocine core through cyclization reactions.
- Introduction of the benzyloxycarbonyl group via benzylation reactions.
- Protection of the amino group using Boc (tert-butoxycarbonyl) protection.
- Oxidation and reduction reactions to introduce the oxo and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
- Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
- Nucleophiles such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of an alcohol group would yield a carbonyl compound, while reduction of a carbonyl group would yield an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes. Its functional groups can be modified to attach to biomolecules, allowing for the investigation of protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound may have potential as a drug candidate. Its structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its functional groups allow for the modification of its physical and chemical properties, making it suitable for various applications such as coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The presence of the benzyloxycarbonyl and Boc-amino groups may enhance its binding affinity and selectivity for these targets. The carboxylic acid group may also play a role in its mechanism of action by participating in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid may include other diazocines and bicyclic compounds with similar functional groups. Examples include:
- (5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-amino-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid.
- (5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-methylcarboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its stereochemistry. The presence of the benzyloxycarbonyl and Boc-amino groups provides unique opportunities for chemical modification and functionalization. Additionally, its stereochemistry may impart specific biological activities and selectivities that are not present in similar compounds.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O7/c1-23(2,3)33-21(30)24-17-13-25(22(31)32-14-15-7-5-4-6-8-15)12-11-16-9-10-18(20(28)29)26(16)19(17)27/h4-8,16-18H,9-14H2,1-3H3,(H,24,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVYBUCKOALAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)


![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
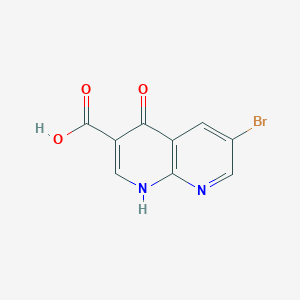
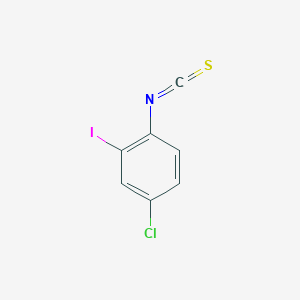
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)

